N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-24-14-8-7-11(9-15(14)25-2)19-16(22)10-26-17-12-5-3-4-6-13(12)20-18(23)21-17/h7-9H,3-6,10H2,1-2H3,(H,19,22)(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIWUXLPNZJSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the Acetamide Moiety: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone core or the sulfanyl group, potentially yielding dihydroquinazolinones or thiols.
Substitution: The aromatic ring and the sulfanyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. The sulfanyl group might also play a role in binding to metal ions or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Sulfanyl Acetamides: Compounds with similar sulfanyl and acetamide groups but different aromatic rings.
Uniqueness
The uniqueness of N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.
Chemical Structure
The compound can be described by the following structural formula:
This formula indicates the presence of methoxy groups and a hexahydroquinazoline moiety, which are significant for its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects. Key areas of research include:
- Anti-inflammatory Properties : Similar compounds have shown significant anti-inflammatory effects. For instance, studies on (E)-1-(3,4-dimethoxyphenyl) butadiene indicate that derivatives with methoxy groups can inhibit inflammatory mediators effectively .
- Antioxidant Activity : Compounds containing similar structural features have demonstrated antioxidant properties. The presence of methoxy groups is often correlated with enhanced radical scavenging activity.
Anti-inflammatory Mechanisms
Research has shown that compounds with similar structures can inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For example, (E)-1-(3,4-dimethoxyphenyl) butadiene exhibited potent inhibition in various in vivo and in vitro models of inflammation . The mechanism involves the modulation of inflammatory cytokines and mediators.
Antioxidant Activity
Studies have indicated that methoxy-substituted phenolic compounds exhibit significant free radical scavenging capabilities. This activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Case Studies
Q & A
Basic: What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide?
Methodological Answer:
The synthesis of this compound can be approached via a multi-step reaction sequence, leveraging sulfhydryl coupling and acetamide formation. Key steps include:
- Step 1: Preparation of the hexahydroquinazolinone core via cyclocondensation of thiourea derivatives with cyclic ketones under acidic conditions.
- Step 2: Thiolation at the C4 position of the quinazolinone using Lawesson’s reagent or P2S5.
- Step 3: Coupling with N-(3,4-dimethoxyphenyl)acetamide via nucleophilic substitution or Mitsunobu reaction.
To optimize yield and purity, employ Design of Experiments (DoE) methodologies. For example, use fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading) and response surface modeling to identify optimal conditions . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and reduce trial-and-error experimentation .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy: 1H and 13C NMR to confirm the presence of methoxy groups (δ ~3.8 ppm), acetamide protons (δ ~2.0 ppm), and quinazolinone ring protons (δ ~6.5–8.0 ppm).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion).
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the sulfanyl-acetamide linkage).
- HPLC-PDA: Assess purity (>95%) using reverse-phase chromatography with a C18 column (methanol/water gradient).
Cross-reference spectral data with structurally analogous quinazolinone derivatives .
Advanced: How can computational methods elucidate the reactivity of the sulfanyl-acetamide moiety in aqueous environments?
Methodological Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate hydrolysis or nucleophilic substitution reactions at the sulfanyl group. Calculate activation energies and transition states using software like Gaussian or ORCA.
- Solvent Modeling: Use COSMO-RS or explicit solvent models to predict solubility and degradation pathways.
- Density Functional Theory (DFT): Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data to validate computational models .
Advanced: How should researchers address contradictory biological activity data across cell-based assays?
Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity, incubation time). Mitigate discrepancies via:
- Standardized Protocols: Use identical cell passages, serum batches, and inhibitor controls.
- Dose-Response Curves: Generate IC50 values across multiple assays (e.g., MTT, apoptosis markers) to assess consistency.
- Statistical Analysis: Apply multivariate ANOVA to isolate confounding factors (e.g., solvent DMSO concentration impacting cell viability) .
- Orthogonal Assays: Validate results with complementary techniques (e.g., Western blotting for target protein inhibition).
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
- Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose via hazardous waste channels.
- Emergency Procedures: Follow institutional Chemical Hygiene Plans (e.g., eye wash stations, emergency showers) .
Advanced: How can molecular docking studies predict the compound’s interaction with kinase targets?
Methodological Answer:
- Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) based on quinazolinone SAR data .
- Docking Workflow:
- Prepare the protein structure (PDB ID) using AutoDock Tools (remove water, add charges).
- Generate ligand conformers with Open Babel.
- Run docking simulations (AutoDock Vina) with flexible side chains at the active site.
- Validation: Compare docking scores (ΔG) with experimental IC50 values. Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .
Advanced: What experimental design strategies are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification: Systematically vary substituents on the quinazolinone (e.g., methoxy vs. ethoxy groups) and acetamide (e.g., aryl vs. alkyl chains).
- Parallel Synthesis: Use robotic liquid handlers to prepare derivatives in 96-well plates.
- High-Throughput Screening (HTS): Test libraries against target enzymes (e.g., kinase inhibition assays) with Z’-factor >0.5 for reliability.
- Data Analysis: Apply clustering algorithms (e.g., PCA) to group compounds by activity profiles and identify key pharmacophores .
Advanced: How can reaction engineering optimize the scalability of this compound’s synthesis?
Methodological Answer:
- Continuous Flow Chemistry: Improve heat/mass transfer for exothermic steps (e.g., thiolation). Use microreactors to enhance mixing and reduce side products.
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
- DoE for Scale-Up: Use factorial designs to assess parameters (e.g., residence time, catalyst recycle efficiency). Apply computational fluid dynamics (CFD) to predict reactor performance at pilot scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
